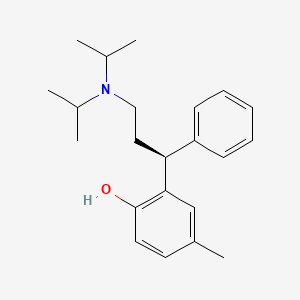

(2'S,2R,cis)-Saxagliptin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Saxagliptin was discovered through the investigation of structure-activity relationships within a series of beta-quaternary amino acid linked l-cis-4,5-methanoprolinenitrile DPP-IV inhibitors. Its synthesis involves a complex process that starts with the synthesis of key radiolabeled intermediates. A notable method includes reacting 1-adamantylzinc bromide with ethyl [1, 2-14C]oxalyl chloride catalyzed by a palladium complex, leading to an efficient synthesis route for Saxagliptin with a high yield (Cao et al., 2007).

Molecular Structure Analysis

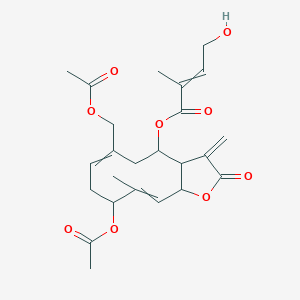

Saxagliptin's efficacy and stability as a DPP-4 inhibitor are attributed to its unique molecular structure. It possesses a hydroxyadamantyl group that is crucial for its potent inhibitory activity against DPP-4. The molecular configuration of Saxagliptin has been confirmed to be critical for its high potency in inhibiting the DPP-IV enzyme, which was further elucidated through the synthesis and biological evaluation of all eight stereoisomers of Saxagliptin, highlighting the importance of its specific stereochemistry (Dong et al., 2014).

Chemical Reactions and Properties

Saxagliptin's chemical stability and reactions under various conditions have been extensively studied. It is a competitive inhibitor of DPP-4, where its interaction with the enzyme involves the formation of a reversible complex. This interaction is crucial for its mechanism of action, where it enhances the levels of incretin hormones by preventing their degradation.

Physical Properties Analysis

The physical properties of Saxagliptin, including its solubility and stability, contribute significantly to its pharmacokinetic profile, which is compatible with once-daily oral dosing. The drug is well-absorbed following oral administration and exhibits a pharmacokinetic profile that supports its daily administration without the need for dosage adjustments in patients with renal impairment (Deacon & Holst, 2009).

Chemical Properties Analysis

Saxagliptin's chemical properties, including its reactivity and interaction with other substances, have been analyzed to ensure its safety and efficacy. It shows little potential to inhibit or induce important cytochrome P450 enzymes, suggesting minimal risk for metabolic drug-drug interactions. This aspect is crucial for its use in combination therapies for type 2 diabetes, where patients often take multiple medications (Su et al., 2012).

特性

IUPAC Name |

(1R,3R,5R)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10?,11?,12-,13+,14+,15+,17?,18?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUIPDUBHWZPV-GZOFXQHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2C[C@H]2N([C@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2'S,2R,cis)-Saxagliptin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/no-structure.png)